molecular formula C15H16N2O B1606237 5'-Amino-2',4'-dimethylbenzanilide CAS No. 2580-80-5

5'-Amino-2',4'-dimethylbenzanilide

Cat. No.: B1606237
CAS No.: 2580-80-5
M. Wt: 240.3 g/mol
InChI Key: LCLCQESZDBITBF-UHFFFAOYSA-N
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Description

5'-Amino-2',4'-dimethylbenzanilide is a benzanilide derivative characterized by an anilide backbone (benzene linked to an aniline moiety) with substituents at the 5' (amino group) and 2',4' (methyl groups) positions. Commercial availability is confirmed by suppliers like BuGuCh & Partners , though detailed physicochemical or biological data remain sparse in the provided literature.

Properties

CAS No.

2580-80-5

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

N-(5-amino-2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

LCLCQESZDBITBF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C

Other CAS No.

2580-80-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-Amino-2',4'-dimethylbenzanilide typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5'-Amino-2',4'-dimethylbenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5'-Amino-2',4'-dimethylbenzanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5'-Amino-2',4'-dimethylbenzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The amino group and the benzamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

4,4'-Diaminobenzanilide

Structure: Unlike 5'-Amino-2',4'-dimethylbenzanilide, 4,4'-Diaminobenzanilide (C₁₃H₁₃N₃O) features amino groups at both 4 and 4' positions instead of methyl and amino groups . Properties:

  • Molecular Weight : 227.26 g/mol (vs. higher for the target compound due to additional methyl groups).
  • Solubility: Likely more polar due to dual amino groups, enhancing aqueous solubility compared to the methyl-substituted analogue.
  • Applications : Used as a reagent in polymer synthesis; the absence of methyl groups may reduce steric hindrance in reactions.

5'-Amino-2',4'-BNA (Bridged Nucleic Acid)

Structure: A nucleic acid analogue with a P3′→N5′ phosphoramidate linkage and a 5'-amino group, 2',4'-bridged methylene groups . Properties:

  • Duplex/Triplex Stability : Exhibits strong hybridization with complementary DNA/RNA due to conformational rigidity.
  • Enzymatic Resistance: Resists degradation by snake venom phosphodiesterase, a trait critical for antisense oligonucleotide therapeutics.
  • Synthesis : Requires specialized phosphoramidate chemistry, contrasting with the simpler amidation likely used for benzanilides.

Key Difference: While both compounds have methyl and amino groups, 5'-Amino-2',4'-BNA is tailored for nucleic acid applications, whereas the target benzanilide may serve broader organic or medicinal chemistry roles.

Methyl 5-Amino-2,4-dihydroxybenzoate Derivatives

Structure: Features a benzoate backbone with amino, hydroxyl, and methyl groups . Properties:

  • Hydrogen Bonding : Hydroxyl groups enhance H-bonding capacity, influencing crystal packing (per Etter’s graph set analysis ).
  • Biological Activity : Derivatives are studied for antimicrobial properties; the absence of hydroxyl groups in the target compound may alter bioactivity.

Data Table: Comparative Properties

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
This compound Not provided 5'-NH₂, 2',4'-CH₃ ~263 (estimated) Lipophilic, H-bond donor (NH₂)
4,4'-Diaminobenzanilide C₁₃H₁₃N₃O 4,4'-NH₂ 227.26 Polar, high solubility
5'-Amino-2',4'-BNA C₁₀H₁₄N₃O₆P 5'-NH₂, 2',4'-bridged 327.21 Nuclease resistance, duplex stability
Methyl 5-amino-2,4-dihydroxybenzoate C₉H₁₁NO₅ 5-NH₂, 2,4-OH 213.19 High H-bonding, antimicrobial potential

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